molecular formula C21H31N3O2 B5345861 4-benzyl-3-ethyl-1-(piperidin-1-ylacetyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(piperidin-1-ylacetyl)-1,4-diazepan-5-one

Cat. No. B5345861
M. Wt: 357.5 g/mol
InChI Key: OSGPFLKFUQLXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-(piperidin-1-ylacetyl)-1,4-diazepan-5-one, also known as BzEtDZ, is a compound that belongs to the family of diazepanes. It has been widely used in scientific research due to its unique properties.

Mechanism of Action

4-benzyl-3-ethyl-1-(piperidin-1-ylacetyl)-1,4-diazepan-5-one acts as a positive allosteric modulator of GABA-A receptors. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the anxiolytic, sedative, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease anxiety and increase sleep duration in animal models. It has also been found to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been shown to have muscle relaxant properties.

Advantages and Limitations for Lab Experiments

4-benzyl-3-ethyl-1-(piperidin-1-ylacetyl)-1,4-diazepan-5-one has several advantages for lab experiments. It has a high affinity for GABA-A receptors, making it a useful tool for studying the role of these receptors in the central nervous system. It also has a long half-life, allowing for sustained effects in experiments. However, this compound has limitations in terms of its solubility and stability, which can affect its use in certain experiments.

Future Directions

For the use of 4-benzyl-3-ethyl-1-(piperidin-1-ylacetyl)-1,4-diazepan-5-one in scientific research include the study of its effects on different subtypes of GABA-A receptors, investigation of its potential as a treatment for other neurological disorders, and the development of more stable and soluble analogs of this compound.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(piperidin-1-ylacetyl)-1,4-diazepan-5-one involves the reaction of benzylamine, ethyl acetoacetate, and piperidin-1-ylacetic acid in the presence of acetic anhydride. The obtained product is then reduced with lithium aluminum hydride to yield this compound. The synthesis method has been optimized to obtain high yields of the compound.

Scientific Research Applications

4-benzyl-3-ethyl-1-(piperidin-1-ylacetyl)-1,4-diazepan-5-one has been used in various scientific research studies due to its unique properties. It has been found to have anxiolytic, sedative, and anticonvulsant effects. It has also been used in the treatment of anxiety disorders, insomnia, and epilepsy. In addition, this compound has been used in the study of GABA receptors and their role in the central nervous system.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(2-piperidin-1-ylacetyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-2-19-16-23(21(26)17-22-12-7-4-8-13-22)14-11-20(25)24(19)15-18-9-5-3-6-10-18/h3,5-6,9-10,19H,2,4,7-8,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGPFLKFUQLXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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